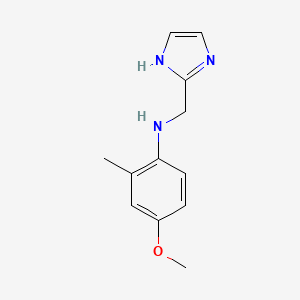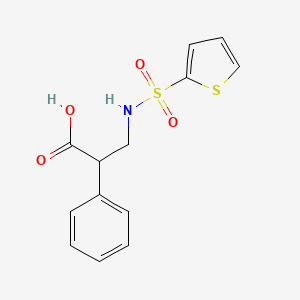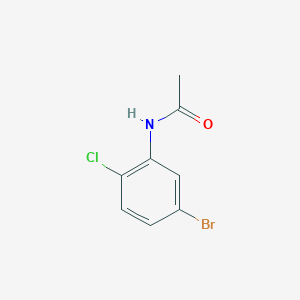
3-(Butanoylamino)-2-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butanoylamino)-2-phenylpropanoic acid, also known as BPPA, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. BPPA is a derivative of phenylalanine, an essential amino acid that plays a vital role in protein synthesis. In
Mecanismo De Acción
The mechanism of action of 3-(Butanoylamino)-2-phenylpropanoic acid is not fully understood. However, it is believed that 3-(Butanoylamino)-2-phenylpropanoic acid works by inhibiting the activity of enzymes involved in cell metabolism. This leads to a disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects
3-(Butanoylamino)-2-phenylpropanoic acid has been shown to have a range of biochemical and physiological effects. Studies have shown that 3-(Butanoylamino)-2-phenylpropanoic acid can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). ROS can cause damage to cellular structures, leading to cell death. 3-(Butanoylamino)-2-phenylpropanoic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(Butanoylamino)-2-phenylpropanoic acid in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it more accessible than natural compounds, which may be difficult to obtain in large quantities. However, one of the limitations of using 3-(Butanoylamino)-2-phenylpropanoic acid in lab experiments is that it is a relatively new compound, and its properties are not fully understood. This means that further research is needed to fully understand its potential applications.
Direcciones Futuras
There are many potential future directions for the study of 3-(Butanoylamino)-2-phenylpropanoic acid. One area of research could focus on the development of new antibiotics based on the antibacterial properties of 3-(Butanoylamino)-2-phenylpropanoic acid. Another area of research could focus on the development of new cancer therapies based on the ability of 3-(Butanoylamino)-2-phenylpropanoic acid to induce apoptosis in cancer cells. Further research is also needed to fully understand the mechanism of action of 3-(Butanoylamino)-2-phenylpropanoic acid and its potential applications in the treatment of inflammatory diseases.
Conclusion
In conclusion, 3-(Butanoylamino)-2-phenylpropanoic acid is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. Its antibacterial and antifungal properties make it a potential candidate for the development of new antibiotics, while its ability to induce apoptosis in cancer cells makes it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand the properties and potential applications of 3-(Butanoylamino)-2-phenylpropanoic acid.
Métodos De Síntesis
3-(Butanoylamino)-2-phenylpropanoic acid can be synthesized using a multistep process that involves the reaction of phenylalanine with butyryl chloride and sodium hydroxide. The resulting product is purified using chromatography techniques to obtain pure 3-(Butanoylamino)-2-phenylpropanoic acid. The synthesis of 3-(Butanoylamino)-2-phenylpropanoic acid is a complex process that requires a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3-(Butanoylamino)-2-phenylpropanoic acid has been extensively studied for its potential applications in the field of medicine. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 3-(Butanoylamino)-2-phenylpropanoic acid has also been studied for its potential use in cancer treatment. Studies have shown that 3-(Butanoylamino)-2-phenylpropanoic acid can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
3-(butanoylamino)-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-6-12(15)14-9-11(13(16)17)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJMSWXBFFHXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-1-(2-thienyl)prop-2-en-1-one](/img/structure/B7568350.png)
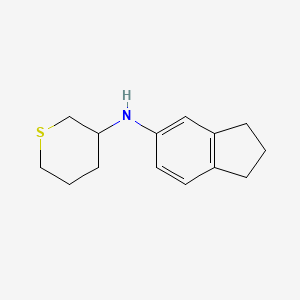
![3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone](/img/structure/B7568366.png)
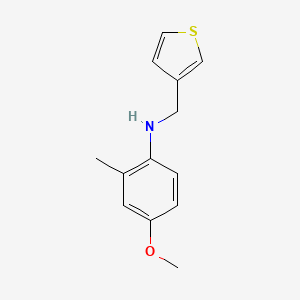


![2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B7568404.png)
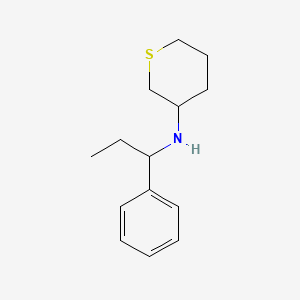
![4-[[2-(Trifluoromethyl)phenyl]methylcarbamoylamino]butanoic acid](/img/structure/B7568408.png)
